BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for *8F-Labeling
of UAMC1110 Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: NH2-UAMC1110 TFA
Cat. No.: B10857370
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the 8F-labeling of derivatives of UAMC1110, a
potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising target
for cancer imaging and therapy due to its high expression in the stroma of various tumors. The
development of 18F-labeled FAP inhibitors allows for Positron Emission Tomography (PET)
imaging, offering advantages such as high resolution and the longer half-life of fluorine-18 (t%2 =
110 min) compared to other radionuclides like gallium-68.[1]

These protocols are based on published methodologies for the synthesis of novel 8F-labeled
UAMC1110 analogues designed for applications such as brain imaging.[2][3][4][5] Two primary
strategies for 18F-labeling are presented: direct nucleophilic substitution and the aluminum-
[*8F]fluoride chelation method.

Direct Nucleophilic *8F-Fluorination of UAMC1110
Derivatives
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This section details the radiosynthesis of 8F-labeled UAMC1110 derivatives (referred to as
[*8F]1a, [*8F]1b, and [*8F]1c) via a one-step nucleophilic substitution reaction on a trimethyltin
precursor.[2]

Materials and Reagents

e [8F]Fluoride in [*8O]H20

e Precursors: Trimethyltin-substituted UAMC1110 derivatives (2a-c)

o Catalyst: A solution of Cu(OTf)2 and pyridine in DMF

¢ Anhydrous acetonitrile (ACN)

o Kryptofix 2.2.2 (Kz222)

e Potassium carbonate (K2COs)

e Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak QMA Light, Oasis HLB)
e HPLC system for purification and analysis

o Reaction vessel (e.g., 5 mL V-vial)

Experimental Workflow
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Step 1: [*8F]Fluoride Trapping and Elution

Trap [*8F]Fluoride on QMA cartridge

Elute with K2CO3/K222 in ACN/H20

Step 2: Azeotropic Drying

Azeotropically dry [*®F]Fluoride
(3x with ACN at 140°C)

Step 3: Radiola%)eling Reaction

Add precursor (2a, 2b, or 2c)
and catalyst solution

l

Heat at 140°C for 15 min

Step 4: Purification

Dilute with mobile phase

Purify via semi-preparative HPLC

Collect radioactive peak

Formulate final product

Click to download full resolution via product page

Caption: Workflow for direct 8F-fluorination of UAMC1110 derivatives.
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Detailed Protocol

e [*8F]Fluoride Trapping and Elution:

o Trap the aqueous [*8F]fluoride solution (e.g., 30 mCi) onto a pre-conditioned Sep-Pak
QMA Light cartridge.[2]

o Elute the trapped [*8F]fluoride into a reaction vessel using a solution of K2COs and K222 in
acetonitrile/water.

e Azeotropic Drying:

o Dry the [*8F]fluoride azeotropically by adding 1 mL of anhydrous acetonitrile and heating at
140°C under a stream of nitrogen. Repeat this step three times to ensure the reaction
mixture is anhydrous.[2]

» Radiolabeling Reaction:

o To the dried [*8F]fluoride, add the trimethyltin precursor (2a, 2b, or 2c) and the catalyst
solution (e.g., Cu(OTf)2 and pyridine in DMF).

o Seal the reaction vessel and heat at 140°C for 15 minutes.[2]

 Purification:
o After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.
o Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

o Collect the radioactive peak corresponding to the desired *8F-labeled product ([*®F]1a,
[*8F]1b, or [*8F]1c).

o The collected fraction is then typically passed through an Oasis HLB cartridge, washed
with water, and eluted with ethanol to formulate the final product for in vitro or in vivo
studies.

Quantitative Data Summary
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Radiochemical Yield

Specific Activity (End of

Compound .

(Decay-Corrected) Synthesis)
a .67 £3.72% > g/nmo

18F]1 15.67 = 3.72% 120 MBq/ |
Not explicitly stated, but

[8F]1b successfully prepared under >120 MBg/nmol
similar conditions as ['®F]1a.
Not explicitly stated, but

[*8F]1c successfully prepared under >120 MBg/nmol

similar conditions as [*®F]1a.

Data sourced from reference|[2].

Aluminum-[*8F]Fluoride ([*8F]AIF) Labeling of a

UAMC1110 Derivative

This method involves the chelation of an aluminum-[*8F]fluoride complex by a NOTA-
conjugated UAMC1110 derivative, [*®F]AIF-HsRESCA-FAPL.[1][6] This approach offers mild

reaction conditions and a straightforward labeling process.[1]

Materials and Reagents

e Na['®F]F solution

Precursor: H3RESCA-FAPI

Sodium acetate buffer (pH 4.0 - 5.5)

Reaction vial

HPLC system for quality control

Experimental Workflow

Aluminum chloride (AIClIs) solution (e.g., 1.28 mM in 0.2 M buffer)
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Step 1: Preparation of [8F]AIF Complex

Mix Na['8F]F solution and AlCls solution

Incubate at room temperature for 5 min

Step 2: Labeling Reaction

Add H3RESCA-FAPI precursor to the ['8F]AIF complex

Incubate under optimized conditions (e.g., pH 5.0)

Step 3: Quavlity Control

Analyze radiochemical purity by radio-HPLC

Click to download full resolution via product page

Caption: Workflow for [*8F]AIF labeling of H3RESCA-FAPI.

Detailed Protocol

o Preparation of the [*®F]AIF Complex:

o In a reaction vial, combine the Na[*®F]F solution (e.g., 100 pL, 370 MBq) and the AICl3
solution (e.g., 12 pL of 1.28 mM solution in 0.2 M buffer).[6]

o Incubate the mixture at room temperature for 5 minutes to allow for the formation of the
[*8F]AIF complex.[6]
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e Labeling Reaction:

o Add the HsRESCA-FAPI precursor (e.g., 50 pg) to the vial containing the pre-formed
[*8F]JAIF complex.[1][6]

o The reaction is performed in a suitable buffer, with optimal results reported at pH 5.0.[1][6]
o Incubate the reaction mixture under the optimized conditions.
e Quality Control:

o After the incubation period, determine the radiochemical purity of the final product,
[*8F]AIF-HsRESCA-FAPI, using radio-HPLC.

_

Compound Radiochemical Yield Radiochemical Purity

[*8F]AIF-HsRESCA-FAPI 92.4 +2.4% >95%

Data sourced from references[1][6].

In Vitro Cellular Uptake and Internalization Assays

This protocol describes a general method for evaluating the cellular uptake and internalization
of 18F-labeled UAMC1110 derivatives in FAP-expressing cells (e.g., A549-FAP cells).[2]

Experimental Workflow
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Cell Seeding
Seed FAP-expressing cells in culture plates
UptakiyAssay Internalizi’tion Assay BlOCki‘;F Study
Add **F-labeled tracer (e.g., 0.2 MBq) | Incubate cells with tracer for 60 min at 37°C | =gl e @l wilin @

unlabeled UAMC1110 (e.g., 2.5 pmol/mL) for 5 min

A
Incubate at 37°C for various time points

(e.g., 5-120 min) Wash with PBS Perform uptake assay as described above

Incubate with glycine-HCI (pH 2.2) to remove
surface-bound activity

. .

Lyse cells and measure radioactivity Collect supernatant (surface-bound) | | Lyse cells (internalized) |

'

| Measure radioactivity of both fractions

Wash cells with PBS

Click to download full resolution via product page

Caption: Workflow for in vitro cell uptake and internalization assays.

Detailed Protocol

¢ Cell Culture:

o Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media and conditions.
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o Seed the cells into multi-well plates and allow them to adhere overnight.

o Cellular Uptake Assay:

Remove the culture medium and wash the cells with PBS.

[e]

o Add fresh medium containing the 8F-labeled UAMC1110 derivative (e.g., 0.2 MBQ) to
each well.[2]

o Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[2]

o At each time point, remove the radioactive medium and wash the cells twice with ice-cold
PBS.

o Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
o Measure the radioactivity in the cell lysate using a gamma counter.
« Internalization Assay:
o Incubate the cells with the 8F-labeled tracer for 60 minutes at 37°C.[2]
o Wash the cells twice with PBS.

o To differentiate between membrane-bound and internalized radioactivity, incubate the cells
with an acidic buffer (e.g., 1 mL of glycine HCI, 1 M, pH 2.2) for 10 minutes at 37°C to strip
off surface-bound tracer.[2]

o Collect the acidic supernatant (contains membrane-bound fraction).
o Wash the cells again with PBS.

o Lyse the cells to release the internalized fraction.

o Measure the radioactivity in both the supernatant and the cell lysate.

e Blocking Study (Specificity):
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o To demonstrate FAP-specific uptake, pre-incubate a set of cells with a high concentration
of unlabeled UAMC1110 (e.g., 2.5 pumol/mL) for 5 minutes before adding the 8F-labeled
tracer.[2]

o Perform the uptake assay as described above and compare the results with the non-
blocked group. A significant reduction in uptake in the blocked group indicates specific
binding.

. ive In Vitro [

o % Uptake
Cell Uptake (A549- % Internalization .

Compound . Reduction
FAP) (60 min) .

(Blocking)

Time-dependent
[8F]1a ) ) 61% 86.9%
increase up to 60 min

Time-dependent
[*8F]1b ) ) 57% 94.2%
increase up to 60 min

Data sourced from reference[2].

Conclusion

The protocols outlined in this document provide a comprehensive guide for the 18F-labeling of
UAMC1110 derivatives using both direct fluorination and the [*8F]AIF chelation method. These
tracers have shown promise in preclinical studies for PET imaging of FAP-expressing tissues.
The provided workflows and quantitative data serve as a valuable resource for researchers and
professionals in the field of radiopharmaceutical development. Successful implementation of
these protocols will enable further investigation into the diagnostic and therapeutic potential of
FAP-targeted radioligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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